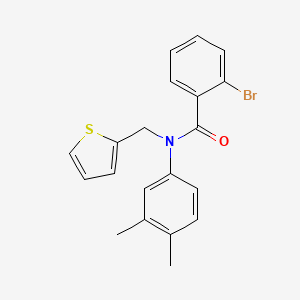![molecular formula C23H27N3O2 B11334476 1-(2-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)ethanone](/img/structure/B11334476.png)
1-(2-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-{1-[2-(3,5-ジメチルフェノキシ)エチル]-1H-ベンゾイミダゾール-2-イル}ピロリジン-1-イル)エタノンは、ベンゾイミダゾールコアがピロリジン環とジメチルフェノキシエチル基に結合した、複雑な有機化合物です。
合成方法
1-(2-{1-[2-(3,5-ジメチルフェノキシ)エチル]-1H-ベンゾイミダゾール-2-イル}ピロリジン-1-イル)エタノンの合成は、通常、複数のステップで構成されます。
ベンゾイミダゾールコアの形成: これは、o-フェニレンジアミンを適切なカルボン酸誘導体と酸性条件下で縮合させることで達成できます。
ピロリジン環の結合: 次に、ベンゾイミダゾール中間体をピロリジン誘導体と反応させます。通常、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング試薬を使用します。
ジメチルフェノキシエチル基の導入: このステップでは、中間体を、炭酸カリウムなどの塩基の存在下で、3,5-ジメチルフェノールと反応させ、その後、適切なエチル化剤でアルキル化します。
工業生産方法は、連続フロー反応器や高度な精製技術の使用など、収率と純度を最大化するために、これらのステップを最適化する可能性があります。
化学反応解析
1-(2-{1-[2-(3,5-ジメチルフェノキシ)エチル]-1H-ベンゾイミダゾール-2-イル}ピロリジン-1-イル)エタノンは、さまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤で酸化され、カルボン酸やケトンを生成する可能性があります。
還元: 水素化アルミニウムリチウムなどの還元剤を用いた還元反応は、ケトン基をアルコールに変換することができます。
置換: この化合物の芳香族環は、硝酸やハロゲンなどの試薬を使用して、ニトロ化やハロゲン化などの求電子置換反応を起こす可能性があります。触媒の存在下で反応を行うと、反応が促進されます。
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
医薬品化学: この化合物の構造は、特に抗菌剤や抗がん剤として、医薬品開発の候補となる可能性を示唆しています。
生物学的研究: これは、酵素や受容体などの生物学的標的とのベンゾイミダゾール誘導体の相互作用を研究するために使用できます。
工業用途: この化合物は、より複雑な分子の合成の中間体として、または配位化学における配位子として使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one typically involves multiple steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Attachment of the Dimethylphenoxy Group: This step involves the reaction of the benzodiazole intermediate with 3,5-dimethylphenol in the presence of a base such as potassium carbonate.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using a suitable alkyl halide.
Final Coupling: The final step involves coupling the pyrrolidine intermediate with the benzodiazole intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
1-(2-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzodiazole or pyrrolidine rings.
Reduction: Reduced derivatives, potentially leading to the formation of amines or alcohols.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the rings.
科学的研究の応用
1-(2-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving benzodiazole derivatives.
Industrial Applications: It can be used in the development of specialty chemicals and intermediates for various industrial processes.
作用機序
1-(2-{1-[2-(3,5-ジメチルフェノキシ)エチル]-1H-ベンゾイミダゾール-2-イル}ピロリジン-1-イル)エタノンの作用機序は、その特定の生物学的標的によって異なります。一般に、ベンゾイミダゾール誘導体は、活性部位またはアロステリック部位に結合することでタンパク質と相互作用し、タンパク質の活性を調節することができます。ジメチルフェノキシエチル基は、特定の標的に対する化合物の結合親和性または選択性を高める可能性があります。
類似化合物との比較
1-(2-{1-[2-(3,5-ジメチルフェノキシ)エチル]-1H-ベンゾイミダゾール-2-イル}ピロリジン-1-イル)エタノンに類似した化合物には、次のようなものがあります。
1-(2-{1-[2-(3,5-ジメチルフェノキシ)エチル]-1H-ベンゾイミダゾール-2-イル}ピロリジン-1-イル)メタノン: この化合物は、エタノン基の代わりにメタノン基を持つ点が異なります。
1-(2-{1-[2-(3,5-ジメチルフェノキシ)エチル]-1H-ベンゾイミダゾール-2-イル}ピペリジン-1-イル)エタノン: この化合物は、ピロリジン環の代わりにピペリジン環を持っています。
1-(2-{1-[2-(3,5-ジメチルフェノキシ)エチル]-1H-ベンゾイミダゾール-2-イル}ピロリジン-1-イル)エタノンのユニークな点は、その特定の官能基の組み合わせにあります。これにより、アナログと比較して、独特な生物活性や化学反応性が得られる可能性があります。
特性
分子式 |
C23H27N3O2 |
|---|---|
分子量 |
377.5 g/mol |
IUPAC名 |
1-[2-[1-[2-(3,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C23H27N3O2/c1-16-13-17(2)15-19(14-16)28-12-11-26-21-8-5-4-7-20(21)24-23(26)22-9-6-10-25(22)18(3)27/h4-5,7-8,13-15,22H,6,9-12H2,1-3H3 |
InChIキー |
UIVLXBZFBFQIKV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)OCCN2C3=CC=CC=C3N=C2C4CCCN4C(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(9-ethyl-9H-carbazol-3-yl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11334402.png)
![2-(2,6-dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11334413.png)
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11334415.png)

![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2,2-diphenylacetamide](/img/structure/B11334420.png)
![N-(3-acetylphenyl)-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11334425.png)
![3,5-dimethyl-2-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11334439.png)
![N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-N-methylfuran-2-carboxamide](/img/structure/B11334459.png)
![N-({1-[3-(3-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B11334460.png)


![2-(2-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11334495.png)
![N-(3,5-Dimethoxyphenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide](/img/structure/B11334502.png)
![N-(4-bromophenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide](/img/structure/B11334505.png)
